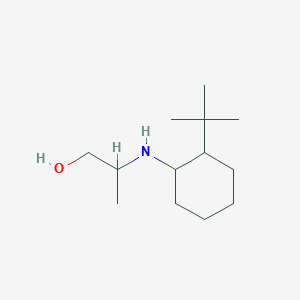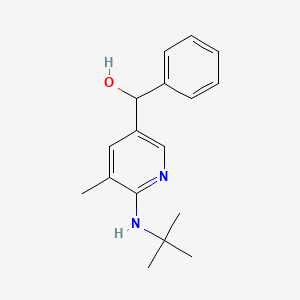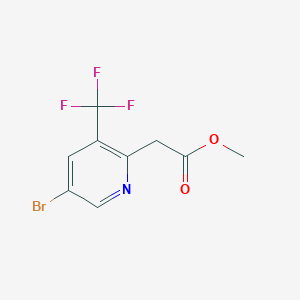
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an amino group, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the following steps:
Formation of the tert-butylcyclohexylamine: This can be achieved by the alkylation of cyclohexylamine with tert-butyl halides under basic conditions.
Amination Reaction: The tert-butylcyclohexylamine is then reacted with an appropriate propanol derivative, such as 1-chloropropanol, under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the tert-butyl and propanol groups.
tert-Butylamine: Contains the tert-butyl group but lacks the cyclohexane ring and propanol chain.
Propanolamines: Similar in having the propanol chain but differ in the substituents on the amino group.
Uniqueness
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is unique due to its combination of a cyclohexane ring, tert-butyl group, and propanol chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
2-[(2-tert-butylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(9-15)14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
Clave InChI |
BQGYIJXCKRVMCN-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)NC1CCCCC1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)
![[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13015679.png)
![Tert-butyl6,8-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13015680.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)

![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)




![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)

